molecular formula C10H8ClNO B13961601 2-(Cyanomethyl)-3-methylbenzoyl chloride CAS No. 24633-71-4

2-(Cyanomethyl)-3-methylbenzoyl chloride

Cat. No.: B13961601
CAS No.: 24633-71-4
M. Wt: 193.63 g/mol
InChI Key: SNKSUJLVXACPOX-UHFFFAOYSA-N
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Description

2-(Cyanomethyl)-3-methylbenzoyl chloride is a substituted benzoyl chloride derivative with a cyanomethyl group at the ortho position (C-2) and a methyl group at the meta position (C-3) relative to the carbonyl chloride functional group. This compound is primarily utilized in organic synthesis as an acylating agent and intermediate for pharmaceuticals, agrochemicals, and specialty polymers. Its reactivity is influenced by the electron-withdrawing cyanomethyl group, which enhances the electrophilicity of the carbonyl carbon, and the steric effects of the methyl substituent .

Properties

CAS No.

24633-71-4

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

2-(cyanomethyl)-3-methylbenzoyl chloride

InChI

InChI=1S/C10H8ClNO/c1-7-3-2-4-9(10(11)13)8(7)5-6-12/h2-4H,5H2,1H3

InChI Key

SNKSUJLVXACPOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)Cl)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyanomethyl)-3-methylbenzoyl chloride typically involves the reaction of 3-methylbenzoyl chloride with cyanomethylating agents. One common method is the reaction of 3-methylbenzoyl chloride with cyanomethyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically at low temperatures, to ensure the stability of the reactive intermediates.

Industrial Production Methods

On an industrial scale, the production of 2-(Cyanomethyl)-3-methylbenzoyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyanomethyl)-3-methylbenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Addition Reactions: The cyanomethyl group can participate in nucleophilic addition reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)

    Catalysts: Lewis acids such as aluminum chloride (AlCl3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products Formed

    Amides: Formed by the reaction with amines

    Esters: Formed by the reaction with alcohols

    Thioesters: Formed by the reaction with thiols

    Alcohols: Formed by the reduction of the acyl chloride group

Scientific Research Applications

2-(Cyanomethyl)-3-methylbenzoyl chloride has several applications in scientific research, including:

    Organic Synthesis: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as an intermediate in the synthesis of biologically active molecules.

    Material Science: Utilized in the preparation of functionalized materials and polymers with specific properties.

    Chemical Biology: Employed in the development of probes and reagents for studying biological processes.

Mechanism of Action

The mechanism of action of 2-(Cyanomethyl)-3-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles to form covalent bonds, leading to the formation of new chemical entities. The cyanomethyl group can also participate in nucleophilic addition reactions, contributing to the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, reactivity, and market-related differences between 2-(Cyanomethyl)-3-methylbenzoyl chloride and analogous compounds:

Property 2-(Cyanomethyl)-3-methylbenzoyl chloride 3-Methylbenzoyl chloride 4-Methylbenzoyl chloride 2-Cyanobenzoyl chloride
Substituent Positions C-2 (cyanomethyl), C-3 (methyl) C-3 (methyl) C-4 (methyl) C-2 (cyano)
Molecular Weight ~209.67 g/mol ~154.59 g/mol ~154.59 g/mol ~165.58 g/mol
Reactivity High (electron-withdrawing cyanomethyl + steric hindrance) Moderate (methyl group is mildly electron-donating) Moderate (methyl group at para position) High (strong electron-withdrawing cyano group)
Solubility Low in water; soluble in polar aprotic solvents (e.g., DMF, THF) Low in water; soluble in chlorinated solvents Similar to 3-methyl isomer Low in water; soluble in acetone
Primary Applications Specialty polymers, drug intermediates Agrochemicals, dyes Pharmaceuticals, fragrances Photoresist chemicals, catalysts
Market Dominance Niche (limited production data) Major (40% market share held by top 3 producers ) Moderate (competing with 3-methyl isomer) Emerging (high growth in electronics sector)

Key Findings:

Reactivity Differences: The cyanomethyl group in 2-(Cyanomethyl)-3-methylbenzoyl chloride significantly increases its electrophilicity compared to methyl-substituted analogs like 3-methylbenzoyl chloride. This makes it more reactive in nucleophilic acyl substitution reactions but also more prone to hydrolysis, requiring stringent anhydrous conditions .

Steric Effects: The combined steric bulk of the cyanomethyl and methyl groups at C-2 and C-3 reduces accessibility to the carbonyl chloride, slowing reactions with bulky nucleophiles. This contrasts with 4-methylbenzoyl chloride, where the para-substituent imposes minimal steric hindrance.

Market Position: While 3-methylbenzoyl chloride dominates industrial applications (e.g., agrochemicals), 2-(Cyanomethyl)-3-methylbenzoyl chloride remains a niche product due to higher synthesis costs and specialized use cases.

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